molecular formula C12H13ClF2N2O B5817836 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine

1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine

Cat. No. B5817836
M. Wt: 274.69 g/mol
InChI Key: NDQIBGDECDZJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine, also known as CDMMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Scientific Research Applications

1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine as a tool for studying G protein-coupled receptors (GPCRs). These receptors play a critical role in many physiological processes, and 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine has been found to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.
In addition to its applications in GPCR research, 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine has also been studied for its potential use in drug discovery. Researchers have found that 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine can be used to identify new drug targets and to screen potential drug candidates for their ability to interact with GPCRs. This has the potential to speed up the drug discovery process and to identify new treatments for a wide range of diseases.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine is complex and not fully understood. However, researchers have found that it binds selectively to certain types of GPCRs, which triggers a cascade of biochemical reactions that can affect various physiological processes. The specific effects of 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine depend on the type of GPCR it binds to and the downstream signaling pathways that are activated.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to affect the activity of certain enzymes, to alter the release of neurotransmitters, and to modulate the activity of ion channels. These effects can have a significant impact on various physiological processes, including neurotransmission, hormone secretion, and cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine in lab experiments is its selectivity for certain types of GPCRs. This allows researchers to study the function of these receptors in a more targeted and precise way. Additionally, 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine has been found to be relatively stable and easy to work with, making it a valuable tool for many types of experiments.
However, there are also limitations to using 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine in lab experiments. One of the main challenges is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. Additionally, the complex synthesis method and specialized equipment required can make it difficult for some research groups to work with 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine.

Future Directions

There are many potential future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine. One promising area of research involves the use of 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine in drug discovery. Researchers are exploring the potential of using 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine to identify new drug targets and to screen potential drug candidates for their ability to interact with GPCRs.
Another area of research involves the use of 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine in studying the function of specific GPCRs. Researchers are using 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine to explore the role of these receptors in various physiological processes, with the goal of identifying new targets for drug development.
Finally, researchers are exploring the potential of using 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine in the development of new diagnostic tools. By selectively targeting certain types of GPCRs, 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine has the potential to be used in the diagnosis and monitoring of a wide range of diseases.
Conclusion:
In conclusion, 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine is a promising tool for scientific research that has been studied extensively for its potential applications in drug discovery, GPCR research, and the development of new diagnostic tools. While there are challenges associated with working with 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine, its selectivity and relative stability make it a valuable tool for many types of experiments. As research on 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine continues, it has the potential to lead to new treatments for a wide range of diseases and to improve our understanding of many physiological processes.

Synthesis Methods

The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine involves a multi-step process that begins with the reaction of 4-methylpiperazine with 2-chloro-4,5-difluorobenzoyl chloride. This reaction produces the intermediate compound 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine-1-carboxylic acid, which is then converted to 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine through a series of additional chemical reactions. The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-methylpiperazine is a complex process that requires specialized equipment and expertise, but it has been successfully accomplished by numerous research groups.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N2O/c1-16-2-4-17(5-3-16)12(18)8-6-10(14)11(15)7-9(8)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQIBGDECDZJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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